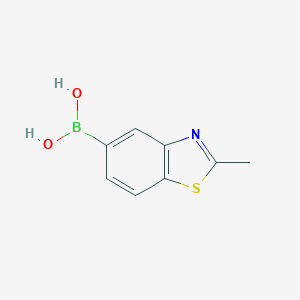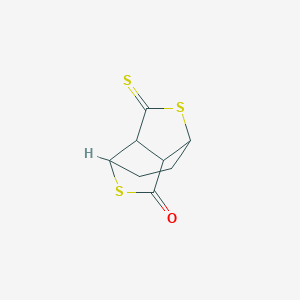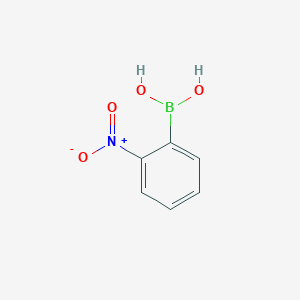
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative. It is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and biochemistry.
Mechanism of Action
Target of Action
The primary target of cis-3-hydroxy-L-proline is the enzyme known as cis-3-hydroxy-L-proline dehydratase . This enzyme is involved in the metabolism of hydroxyproline, a key component in collagen and several peptide antibiotics .
Mode of Action
cis-3-Hydroxy-L-proline interacts with its target enzyme, cis-3-hydroxy-L-proline dehydratase, by serving as a substrate. The enzyme catalyzes the dehydration of cis-3-hydroxy-L-proline to Δ1-pyrroline-2-carboxylate . This reaction is part of the metabolic pathway that breaks down hydroxyproline .
Biochemical Pathways
The affected pathway is the hydroxyproline metabolic pathway . The dehydration of cis-3-hydroxy-L-proline to Δ1-pyrroline-2-carboxylate is a key step in this pathway . Downstream effects include the conversion of Δ1-pyrroline-2-carboxylate to other metabolites, such as ornithine and glutamate .
Pharmacokinetics
Most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine, and trans-3-hydroxy-L-proline is degraded to ornithine and glutamate . These processes likely impact the bioavailability of cis-3-hydroxy-L-proline.
Result of Action
The molecular effect of cis-3-hydroxy-L-proline’s action is the production of Δ1-pyrroline-2-carboxylate . On a cellular level, this contributes to the metabolism of hydroxyproline, which is crucial for the breakdown and recycling of collagen and other proteins .
Action Environment
The action of cis-3-hydroxy-L-proline is influenced by the presence of the target enzyme, cis-3-hydroxy-L-proline dehydratase, which is produced by certain bacteria . Other environmental factors that could influence its action include pH, temperature, and the presence of other metabolites in the pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. For instance, the enantioselective synthesis can be achieved through the use of Fmoc-protected Garner’s aldehyde, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale enantioselective synthesis processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar stereochemistry.
(2S,3R)-β-phenylglycidic acid: A compound used in the synthesis of taxoids and other enantiopure esters.
Uniqueness
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the resulting biological activity. Its ability to interact with enzymes and receptors in a stereospecific manner makes it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427760 | |
| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-35-1 | |
| Record name | cis-3-Hydroxy-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cis-3-hydroxy-L-proline and where is it found?
A1: cis-3-Hydroxy-L-proline, also known as (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, is a relatively rare β-hydroxy-α-amino acid. It is a constituent of the peptide antibiotic teleomycin. [] Additionally, it has been identified as a metabolite in certain bacteria, including Streptomyces and Bacillus species. []
Q2: How is cis-3-hydroxy-L-proline synthesized chemically?
A2: Several approaches have been explored for the chemical synthesis of cis-3-hydroxy-L-proline. One method utilizes Sharpless asymmetric epoxidation as a key step, starting from β-alanine and achieving high enantiomeric excess. [, ] Another approach utilizes D-glucose as the starting material. []
Q3: Can cis-3-hydroxy-L-proline be produced enzymatically?
A3: Yes, cis-3-hydroxy-L-proline can be produced enzymatically. Researchers have identified proline 3-hydroxylase activity in several microorganisms, including Streptomyces and Bacillus species. These enzymes catalyze the regio- and stereospecific hydroxylation of L-proline to yield cis-3-hydroxy-L-proline. [, ] Furthermore, recombinant Escherichia coli expressing a synthetic proline 3-hydroxylase gene can also produce cis-3-hydroxy-L-proline. []
Q4: What are the characteristics of the enzymes responsible for cis-3-hydroxy-L-proline production?
A4: Microbial proline 3-hydroxylases responsible for cis-3-hydroxy-L-proline production belong to the 2-oxoglutarate-dependent dioxygenase family. [, ] They require 2-oxoglutarate and ferrous ions (Fe2+) as cofactors. The reaction is enhanced by L-ascorbic acid but inhibited by divalent cations like Co2+, Zn2+, and Cu2+. [] Interestingly, a distinct cis-3-hydroxy-L-proline dehydratase, belonging to the muconate lactonizing enzyme (MLE) subgroup of the enolase superfamily, has also been identified. []
Q5: What is the metabolic fate of cis-3-hydroxy-L-proline in bacteria?
A5: Bacteria like Azospirillum brasilense NBRC 102289 utilize cis-3-hydroxy-L-proline as a sole carbon source. This bacterium possesses a novel heterodimeric cis-3-hydroxy-L-proline dehydratase (AcnXType IIa) encoded by the hypIS and hypIL genes, which are crucial for its metabolism. [] Additionally, a gene encoding a distinct c3LHyp dehydratase, alongside genes for other hydroxyproline-metabolizing enzymes, suggests metabolic pathways for utilizing various 3- and 4-hydroxyproline isomers as carbon sources in Labrenzia aggregata. []
Q6: What other enzymes are involved in the metabolism of cis-3-hydroxy-L-proline?
A6: Apart from proline 3-hydroxylases and cis-3-hydroxy-L-proline dehydratases, other enzymes, such as aconitase X, have been shown to function as cis-3-hydroxy-L-proline dehydratases. [] These enzymes play a role in the degradation pathway of cis-3-hydroxy-L-proline.
Q7: What is the significance of understanding cis-3-hydroxy-L-proline metabolism?
A7: Studying cis-3-hydroxy-L-proline metabolism can provide insights into novel metabolic pathways and enzyme functions. This knowledge can be valuable for developing new biocatalysts for the synthesis of valuable compounds. [] For instance, understanding the substrate specificity of proline cis-selective hydroxylases can lead to the efficient enzymatic synthesis of various proline derivatives. []
Q8: Are there any applications of cis-3-hydroxy-L-proline in organic synthesis?
A8: Yes, cis-3-hydroxy-L-proline serves as a starting material in the synthesis of complex molecules. For example, it has been successfully employed in the synthesis of the key diketopiperazine intermediate of Norgeamide, a natural product with potential anticancer properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)












